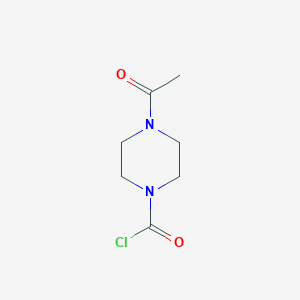
4-Acetylpiperazine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylpiperazine-1-carbonyl chloride is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-acetylpiperazine-1-carbonyl chloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbonyl chloride formation. For example:
- Step 1 : React piperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere to introduce the acetyl group .
- Step 2 : Use phosgene or thionyl chloride to convert the carboxylic acid intermediate to the carbonyl chloride .
- Key Conditions : Maintain temperatures between 0–5°C during acyl chloride formation to minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyl and carbonyl chloride moieties. The piperazine ring protons appear as distinct multiplets (δ 3.0–3.5 ppm), while the acetyl group shows a singlet at ~δ 2.1 ppm .
- FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 1650 cm⁻¹ (amide C=O) .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detects purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 219) .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid moisture, as hydrolysis generates corrosive HCl gas .
Advanced Research Questions
Q. How can researchers troubleshoot unexpected by-products during the synthesis of this compound?
- Methodological Answer :
- By-Product Identification : Use LC-MS to detect impurities. Common by-products include hydrolyzed carboxylic acids (from moisture exposure) or dimerization products (due to excess base).
- Mitigation :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimize stoichiometry (e.g., 1.2 equivalents of thionyl chloride for complete conversion) .
Q. What strategies prevent hydrolysis of this compound during long-term storage or experimental use?
- Methodological Answer :
- Desiccants : Store with molecular sieves (3Å) in amber vials to block light and moisture .
- Inert Solvents : Dissolve the compound in dry tetrahydrofuran (THF) or acetonitrile for reactions, avoiding protic solvents like water or methanol .
- Real-Time Monitoring : Use Karl Fischer titration to ensure solvent water content remains <50 ppm .
Q. How can discrepancies in reported biological activity of 4-acetylpiperazine derivatives be resolved?
- Methodological Answer :
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out regioisomeric impurities .
- Bioassay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) and compare with reference standards like 1-(4-chlorophenyl)piperazine derivatives .
- Computational Modeling : Perform docking studies to assess binding affinity variations caused by acetyl or carbonyl chloride substituents .
属性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
4-acetylpiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3 |
InChI 键 |
HHXLDBGLGUQHNO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














